molecular formula C15H27N5O6 B1671030 L-Valine, L-alanyl-L-glutaminylglycyl- CAS No. 503844-09-5

L-Valine, L-alanyl-L-glutaminylglycyl-

Cat. No.: B1671030
CAS No.: 503844-09-5
M. Wt: 373.40 g/mol
InChI Key: DXRXYJYFADHAPA-AUTRQRHGSA-N
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Description

Preparation Methods

EA-230 is synthesized from beta-human chorionic gonadotropin lysates. The synthetic route involves the cleavage of beta-human chorionic gonadotropin to obtain the tetrapeptide sequence. The reaction conditions typically include the use of specific enzymes and controlled pH levels to ensure the correct cleavage and formation of the tetrapeptide .

Chemical Reactions Analysis

EA-230 undergoes various chemical reactions, including:

    Oxidation: EA-230 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, which may alter its structure and bioactivity.

    Substitution: EA-230 can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

EA-230 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study peptide synthesis and modification.

    Biology: EA-230 is studied for its role in modulating the immune response and protecting renal function.

    Medicine: The compound is being investigated for its potential therapeutic effects in conditions such as sepsis, acute kidney injury, and systemic inflammatory response syndrome.

    Industry: EA-230 is used in the development of new immunomodulatory drugs and treatments

Mechanism of Action

EA-230 exerts its effects by targeting specific molecular pathways. It acts as an agonist for the follicle-stimulating hormone receptor and the luteinizing hormone/choriogonadotropin receptor. By binding to these receptors, EA-230 modulates the immune response and enhances renal protection. The compound’s mechanism of action involves the regulation of cytokine production and the inhibition of inflammatory pathways .

Comparison with Similar Compounds

EA-230 is unique compared to other similar compounds due to its specific derivation from human chorionic gonadotropin and its distinct immunomodulatory properties. Similar compounds include:

EA-230 stands out due to its specific receptor targets and its potential therapeutic applications in renal protection and immune modulation.

Properties

CAS No.

503844-09-5

Molecular Formula

C15H27N5O6

Molecular Weight

373.40 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C15H27N5O6/c1-7(2)12(15(25)26)20-11(22)6-18-14(24)9(4-5-10(17)21)19-13(23)8(3)16/h7-9,12H,4-6,16H2,1-3H3,(H2,17,21)(H,18,24)(H,19,23)(H,20,22)(H,25,26)/t8-,9-,12-/m0/s1

InChI Key

DXRXYJYFADHAPA-AUTRQRHGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)N

SMILES

CC(C)C(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

AQGV

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EA-230;  NMPF-46;  EA230;  NMPF46;  EA 230;  NMPF 46;  L-alanyl-L-glutaminylglycyl-L-valine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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